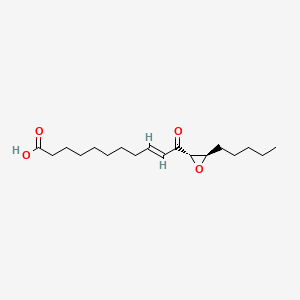

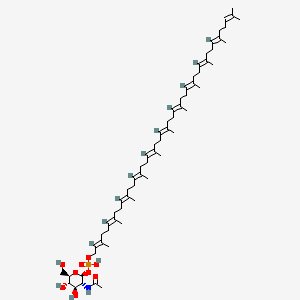

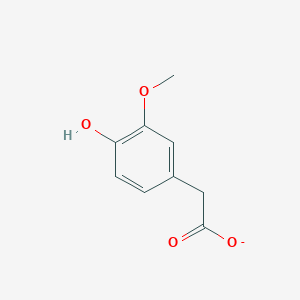

![molecular formula C24H23F2NO4 B1238358 N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide CAS No. 505084-42-4](/img/structure/B1238358.png)

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The inclusion of the radioactive isotope fluorine-18 (18F) allows for the visualization of biological processes in vivo, making it a valuable tool in medical diagnostics and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor compound is reacted with a fluorine-18 source under specific conditions to incorporate the radioactive isotope .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of the fluorine-18 isotope. Automated synthesis modules are often used to achieve high radiochemical yields and purity. These modules allow for precise control of reaction parameters, minimizing the risk of contamination and ensuring reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium fluoride and potassium fluoride are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in PET imaging to visualize and quantify biological processes, such as glucose metabolism and receptor binding.

Medicine: Utilized in the diagnosis and monitoring of diseases, including cancer and neurological disorders, by providing detailed images of metabolic activity.

Mechanism of Action

The mechanism of action of N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide involves its binding to specific molecular targets within the body. The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, producing gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in vivo .

Comparison with Similar Compounds

Similar Compounds

18F-fluoro-2-deoxy-D-glucose (FDG): A widely used radiotracer in PET imaging for studying glucose metabolism.

18F-fluorothymidine (FLT): Used to image cellular proliferation in cancer research.

18F-fluorodopa (FDOPA): Employed in the study of neurological disorders, particularly Parkinson’s disease.

Uniqueness

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is unique due to its specific binding properties and the ability to provide detailed images of biological processes. Its structure allows for the incorporation of the fluorine-18 isotope, making it a valuable tool in both research and clinical settings .

Properties

CAS No. |

505084-42-4 |

|---|---|

Molecular Formula |

C24H23F2NO4 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C24H23F2NO4/c1-17(28)27(16-18-14-21(29-2)9-11-23(18)30-13-12-25)22-15-19(26)8-10-24(22)31-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16H2,1-2H3/i25-1 |

InChI Key |

NZVKWLWAFUSDQE-FNNGWQQSSA-N |

SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |

Isomeric SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OCC[18F])C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |

Synonyms |

(11C)FEDAA1106 (18F)-FEDAA1106 (18F)FEDAA1106 N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoroethyl-5-methoxybenzyl)acetamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

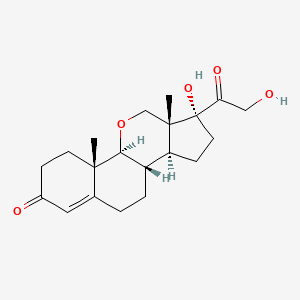

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)

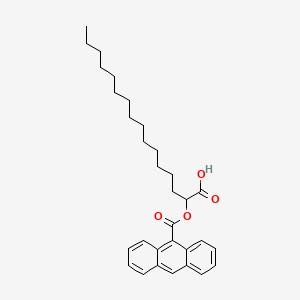

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)

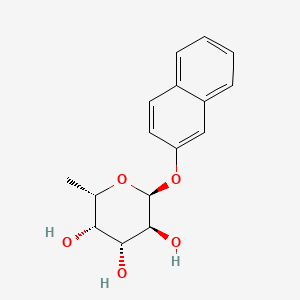

![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)